2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
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Overview
Description
The compound “2-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is an aromatic carboxylic acid, with formula C6H5COOH . The compound also includes a thiazolidine ring, which is a heterocyclic compound that contains sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the aromatic ring, the thiazolidine ring, and multiple functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in acid-base reactions, and the thiazolidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Derivative Applications
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives
Researchers have developed methods for synthesizing derivatives involving reactions with substituted benzaldehydes, leading to compounds with potential for further chemical and biological studies. These derivatives, confirmed through X-ray crystallographic studies, have shown configurations significant for further exploration in chemical synthesis and potential biological activities (Tverdokhlebov et al., 2005).
Antibacterial and Antifungal Activities
New compounds synthesized from the base structure have been evaluated for their antibacterial and antifungal properties. These studies highlight the potential of such derivatives in developing new antimicrobial agents, providing a foundation for future pharmacological research (Patel & Patel, 2010).
Isoquinoline and Isochromene Derivatives
Further chemical manipulations have led to the synthesis of isoquinoline and isochromene derivatives, with structure-activity relationships analyzed for their antimicrobial potential. This research opens avenues for developing novel compounds with enhanced antimicrobial properties (Dabholkar & Tripathi, 2011).
Materials Science and Corrosion Inhibition
Corrosion Inhibition Properties
Derivatives have been synthesized and assessed for their ability to inhibit corrosion in mild steel within acidic environments. The findings indicate significant potential in materials science, particularly in protecting industrial metals from corrosion, thus extending their lifespan and reducing maintenance costs (Ammal et al., 2018).
Adsorption and Corrosion Inhibition
Novel diazinyl derivatives have been synthesized and evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid. Their effectiveness, confirmed through various spectroscopic and electrochemical techniques, demonstrates their potential as corrosion inhibitors, offering insights into the development of new materials for industrial applications (Bedair et al., 2022).
Mechanism of Action
Target of Action
Benzoic acid derivatives, which this compound is a part of, are known to exhibit a broad spectrum of activity including antiviral, anticancer, anti-alzheimer, antiallergic, diuretic, and insecticidal activities .
Mode of Action
For instance, they can disrupt the endocrine system, affecting reproductive health and physical development . They can also facilitate the growth of several industrial, commercial, and healthcare uses .
Biochemical Pathways
For example, they can be oxidized to carbonyls (aldehydes and ketones), and aldehydes can be further oxidized to carboxylic acids .
Pharmacokinetics
For instance, benzoic acid is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid .
Result of Action
Exhaustive oxidation of organic molecules by kmno4, a common reaction for benzoic acid derivatives, will proceed until the formation of carboxylic acids .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-2-14-11(15)10(19-13(14)18)7-8-5-3-4-6-9(8)12(16)17/h3-7H,2H2,1H3,(H,16,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLXDTJVUKAPNV-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2C(=O)O)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2C(=O)O)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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